Linker Length Optimization: PEG2 Represents a Defined Intermediate in SAR Studies
In p300/CBP degrader development, systematic evaluation of pomalidomide-based PROTACs with varying PEG linker lengths revealed that linkers exceeding 10 atoms in length afforded enhanced degradation compared to shorter linkers (fewer than 9 atoms) at 10 μM treatment concentration in MM1.S myeloma cells [1]. Pomalidomide-PEG2-OH, bearing a 2-unit PEG linker, corresponds to an intermediate linker length within this optimization space, providing a defined reference point for SAR studies rather than an arbitrary selection. The study identified compound 18i bearing a PEG4 linker as the most effective p300 degrader, underscoring that linker length optimization is empirically determined and target-specific [1].
| Evidence Dimension | Linker length effect on protein degradation |
|---|---|
| Target Compound Data | PEG2 linker (estimated 8-10 atoms) |
| Comparator Or Baseline | Short linkers (<9 atoms) vs. Long linkers (>10 atoms) |
| Quantified Difference | Long linkers (>10 atoms) yield enhanced degradation relative to short linkers (<9 atoms) at 10 μM |
| Conditions | MM1.S multiple myeloma cell line; p300/CBP-targeting PROTAC library |
Why This Matters
This establishes PEG2 as a defined intermediate length that enables systematic exploration of linker length-activity relationships, essential for rational PROTAC optimization.
- [1] Brownsey DK, Rowley BC, Gorobets E, et al. Identification of ligand linkage vectors for the development of p300/CBP degraders. RSC Med Chem. 2022;13(6):726-730. View Source
